3-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-indole
Description
Properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(1H-indol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-18(15-10-19-16-4-2-1-3-14(15)16)21-7-8-22-13(11-21)9-17(20-22)12-5-6-12/h1-4,9-10,12,19H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXDYCUDSCXQSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis
The Fischer indole synthesis remains a cornerstone for constructing the indole skeleton. Reacting phenylhydrazine with a ketone (e.g., pyruvic acid) under acidic conditions generates the indole ring via-sigmatropic rearrangement. For 1H-indole derivatives, this method achieves regioselectivity at the 3-position when using substituted phenylhydrazines. For example, phenylhydrazine derivatives bearing electron-withdrawing groups direct cyclization to the desired position.
Example Protocol :
- Condense pyruvic acid with phenylhydrazine in acetic acid at 80°C for 12 hours.
- Cyclize the resulting hydrazone with anhydrous ZnCl2 at 150°C to yield indole-2-carboxylic acid.
- Decarboxylate via heating with Cu powder in quinoline to obtain 1H-indole.
Yield : 60–75% (over three steps).
Palladium-Catalyzed C–H Activation
Modern approaches leverage transition-metal catalysis for regioselective indole synthesis. A palladium(II)-catalyzed intramolecular C–H amination of enamines enables direct access to 2,3-disubstituted indoles. For instance, Yoshiji Takemoto’s method employs Pd(OAc)2 and molecular oxygen to facilitate cyclization, achieving yields of 78–92%.
Advantages :
- Avoids harsh acidic conditions.
- Compatible with sensitive functional groups (e.g., esters, nitriles).
Synthesis of 2-Cyclopropyl-4H,5H,6H,7H-Pyrazolo[1,5-a]Pyrazine-5-Carbonyl
Alkylative Dearomatization and Intramolecular N-Imination
A robust route to pyrazolo[1,5-a]pyrazines involves alkylative dearomatization of indole intermediates. As demonstrated by MDPI (2023), spirocyclopropane-containing pyrazoloindoles are synthesized via:
- Indole–O-(methylsulfonyl)oxime Formation : React tryptophol with 2-bromocyclopentanone in HBF4·OEt2 to yield a hexahydrocyclopentaoxepinoindole intermediate (63% yield).
- Oxime Generation : Treat with hydroxylamine hydrochloride (65% yield).
- Bis-Methanesulfonation : Form a reactive bis-sulfonate intermediate (85% yield).
- Cyclization : Heat with alcohols and DIPEA to induce cyclopropane formation and N-imination, yielding the pyrazolo[1,5-a]pyrazine scaffold (67–84% yield).
Critical Parameters :
Boulton–Katritzky Rearrangement
Alternative methods employ Boulton–Katritzky rearrangements of hydrozone-containing indolines. This Lewis acid-mediated process (e.g., AlCl3) rearranges N-oxide intermediates into pyrazolo[1,5-a]pyrazines with 55–70% efficiency.
Convergent Coupling Strategies
Friedel-Crafts Acylation
The indole 3-position is highly nucleophilic, enabling Friedel-Crafts acylations. Reacting 1H-indole with 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl chloride in the presence of SnCl4 affords the target compound.
Conditions :
EDC/HOBt-Mediated Amide Coupling
For acid-sensitive substrates, carbodiimide-based coupling offers milder conditions. Activate the pyrazolo-pyrazine carboxylic acid with EDC and HOBt, then react with 1H-indole.
Protocol :
- Stir 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid (1.0 equiv) with EDC (1.5 equiv) and HOBt (1.5 equiv) in DMF for 1 hour.
- Add 1H-indole (1.2 equiv) and stir for 12 hours.
- Purify via silica chromatography.
Yield : 70–80%.
Optimization Challenges and Solutions
Cyclopropane Stability
The cyclopropyl group is prone to ring-opening under acidic or high-temperature conditions. Mitigation strategies include:
Regioselectivity in Indole Functionalization
Competing substitution at indole’s 2-position is minimized by:
- Blocking the 2-position with removable directing groups (e.g., sulfonates).
- Employing bulky acylating agents to sterically hinder undesired sites.
Analytical Characterization
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Types of Reactions
3-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-indole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Research Implications
- Synthetic Optimization : The target compound’s synthesis could benefit from methods in , such as hydrazine-mediated cyclization, to improve yield.
- Biological Screening : Prioritize assays against p38 MAPK and related kinases, leveraging structural insights from .
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., CF₃) at the 5-position to enhance target affinity, as seen in .
Biological Activity
The compound 3-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-indole is a member of the pyrazoloindole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 285.30 g/mol. Its structure features a pyrazolo[1,5-a]pyrazine moiety linked to an indole ring, which is significant for its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazoloindoles. For instance, derivatives of pyrazolo[1,5-a]pyrazines have shown promising cytotoxic effects against various cancer cell lines:
- IC50 Values : The compound exhibited IC50 values in the nanomolar range against several cancer cell lines, indicating potent anticancer activity. For example:
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression:
- Cyclin-dependent Kinase 2 (CDK2) : Molecular docking studies suggest that the compound fits well into the active site of CDK2, forming essential hydrogen bonds that could inhibit its activity. This inhibition leads to alterations in cell cycle progression and apoptosis induction in cancer cells .
Study on Pyrazolo[1,5-a]pyrimidines
A comprehensive study published in MDPI discussed various derivatives of pyrazolo[1,5-a]pyrimidines and their biological activities. It was found that these compounds not only exhibit anticancer properties but also possess selective protein inhibition capabilities. The study emphasized the importance of structural modifications to enhance biological activity .
Evaluation of Biological Activity
In another research effort focusing on pyrazolo[4,3-e][1,2,4]triazine derivatives, compounds were evaluated for their ability to suppress or enhance cytotoxic T lymphocyte (CTL) development in vitro. This study provided insights into how structural variations affect immunomodulatory properties .
Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes for 3-{2-cyclopropyl-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-indole, and how are intermediates purified?
Answer:
The synthesis typically involves multi-step reactions, including:
- Cyclopropane introduction : Reacting 2-aminothiazol-4(5H)-one with sodium acetate and 3-formyl-1H-indole-2-carboxylic acid under reflux in acetic acid for 3–5 hours to form the indole-carbonyl intermediate .
- Pyrazolo-pyrazine coupling : A nucleophilic acyl substitution reaction between the activated carbonyl group and a cyclopropyl-substituted pyrazolo[1,5-a]pyrazine derivative, optimized at 80–100°C in anhydrous DMF .
Purification : Crystalline intermediates are filtered, washed with acetic acid/water/ethanol, and recrystallized from DMF/acetic acid mixtures. Final products are isolated via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Advanced: How can researchers optimize reaction yields for the pyrazolo[1,5-a]pyrazine core under conflicting steric and electronic constraints?
Answer:
Conflicting steric (cyclopropyl group) and electronic (electron-withdrawing carbonyl) effects require:
- Catalytic screening : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling of halogenated intermediates, achieving >80% yield with 2 mol% catalyst loading .
- Solvent optimization : Mixed polar aprotic solvents (e.g., DMF:dioxane 3:1) balance solubility and reaction kinetics .
- In situ monitoring : Employ HPLC-MS at 30-minute intervals to detect side products like over-alkylated species, enabling real-time adjustment of stoichiometry .
Basic: What spectroscopic techniques validate the structure of this compound, and what key signals are expected?
Answer:
- 1H NMR :
- 13C NMR : Carbonyl carbon at δ 168–172 ppm; pyrazine C=N at δ 152–156 ppm .
- HRMS : Exact mass calculated for C₁₉H₁₈N₄O₂: [M+H]⁺ 350.1384 (Δ < 2 ppm) .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer: Discrepancies often arise from:
- Assay variability : Normalize data using a reference inhibitor (e.g., staurosporine for kinase assays) and report IC₅₀ values with 95% confidence intervals .
- Solubility artifacts : Pre-treat compounds with 0.1% Tween-20 in PBS to avoid aggregation-driven false positives .
- Metabolic instability : Conduct microsomal stability assays (human liver microsomes, NADPH regeneration system) to quantify t₁/₂ and adjust activity rankings accordingly .
Basic: What computational methods predict the compound’s binding mode to kinase targets?
Answer:
- Docking : Use AutoDock Vina with the DFG-out conformation of kinase domains (grid center: ATP-binding site, 25 ų box) .
- MD simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force field to assess binding stability (RMSD < 2.0 Å acceptable) .
- Pharmacophore mapping : Align with known inhibitors (e.g., imatinib) to identify critical H-bond donors (indole NH) and hydrophobic contacts (cyclopropyl group) .
Advanced: What strategies mitigate off-target effects during in vivo pharmacological studies?
Answer:
- Prodrug design : Introduce acetyl-protected indole NH to reduce non-specific plasma protein binding .
- Isotope labeling : Synthesize ¹⁴C-labeled analogs for quantitative tissue distribution studies using accelerator mass spectrometry (AMS) .
- CRISPR-Cas9 validation : Knock out putative off-target kinases in murine models to isolate compound-specific effects .
Basic: How to assess hydrolytic stability of the cyclopropane-pyrazine linkage?
Answer:
- Forced degradation : Incubate at pH 2.0 (HCl), 7.4 (PBS), and 9.0 (NaOH) at 40°C for 24 hours.
- Analytical tools : Monitor degradation via UPLC-PDA (λ = 254 nm); cyclopropane ring opening produces a diagnostic fragment at m/z 212.0943 .
- Kinetic modeling : Calculate t₁/₂ using first-order decay equations; acceptable stability: t₁/₂ > 8 hours at pH 7.4 .
Advanced: What synthetic biology approaches enable scalable production of advanced intermediates?
Answer:
- Enzymatic catalysis : Use engineered P450BM3 variants to hydroxylate the indole C4 position regioselectively (TON > 500) .
- Flow chemistry : Implement a continuous-flow reactor with immobilized Pd/C for hydrogenolysis of nitro intermediates (residence time: 2 minutes, 80% conversion) .
- Machine learning : Train a random forest model on historical yield data to predict optimal reaction parameters (temperature, solvent ratio) with R² > 0.85 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
